4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
Descripción
Overview of 4-[1-(Trifluoromethyl)cyclopropyl]benzoic Acid
This compound (CAS 1418128-91-2) is a fluorinated aromatic compound featuring a benzoic acid core substituted with a trifluoromethyl (CF₃) group and a cyclopropyl ring. Its molecular formula is C₁₁H₉F₃O₂ , with a molecular weight of 230.18–230.19 g/mol. The compound’s structure includes a planar benzoic acid moiety (C₆H₅COOH) connected to a cyclopropyl ring, where one carbon is bonded to a trifluoromethyl group. This arrangement confers unique electronic and steric properties, making it valuable in organic synthesis and materials science.
The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing effects, while the cyclopropyl ring introduces strain and reactivity. These features enable diverse applications in medicinal chemistry, agrochemicals, and polymer science.
Historical Context and Discovery
The development of this compound is tied to advancements in fluorinated cyclopropane synthesis. Early methods focused on introducing CF₃ groups via deoxyfluorination or metal-catalyzed cyclopropanation. For example, sulfur tetrafluoride (SF₄) was used to convert cyclopropane carboxylic acids or their salts into CF₃-cyclopropanes. However, challenges included low yields and instability during purification.
Key patents and publications highlight optimized routes. A 2013 Chinese patent (CN103113219A) detailed a two-step process:
- Step 1 : Reaction of 3
Propiedades
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)10(5-6-10)8-3-1-7(2-4-8)9(15)16/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVKPLHRLZECNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418128-91-2 | |
| Record name | 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Detailed Synthetic Methodologies
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Cyclopropanation | Formation of 1-(trifluoromethyl)cyclopropyl intermediates | Use of trifluoromethyl-substituted alkenes or haloalkanes with cyclopropanation reagents under acidic or basic catalysis | Provides the key trifluoromethylcyclopropyl moiety |
| 2. Coupling with Benzoic Acid Derivatives | Carbon–carbon bond formation between cyclopropyl intermediate and benzoic acid | Suzuki–Miyaura coupling using palladium catalysts, boronic acids or esters, base, and organic solvents | Efficient formation of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid skeleton |
| 3. Oxidation/Reduction | Functional group modifications to obtain carboxylic acid | Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride) | Conversion of aldehydes or alcohol intermediates to carboxylic acid or other functional groups |
| 4. Purification | Isolation of pure compound | Recrystallization, chromatography | Achieves high purity suitable for pharmaceutical use |
Industrial processes optimize these steps to maximize yield and purity while minimizing hazardous reagents and environmental impact.
Representative Synthetic Procedure Example
A common laboratory-scale synthesis involves:
- Starting from a trifluoromethyl-substituted alkene, cyclopropanation is performed to generate the trifluoromethylcyclopropyl intermediate.
- This intermediate is then subjected to Suzuki–Miyaura coupling with a 4-bromobenzoic acid derivative under palladium catalysis.
- The coupled product is purified by recrystallization.
- If necessary, oxidation or reduction steps are applied to refine the functional groups and achieve the target acid form.
This method provides good selectivity and yield, with reaction conditions typically mild enough for scale-up.
Industrial Scale Synthesis Considerations
Industrial synthesis focuses on:
- Reaction scalability : Using robust catalysts and reagents that provide reproducible yields.
- Environmental and safety aspects : Avoiding highly toxic reagents and solvents, adopting greener alternatives.
- Purification efficiency : Employing crystallization techniques over chromatography to reduce cost and complexity.
- Yield optimization : Adjusting temperature, solvent, and reagent stoichiometry for maximal conversion.
For example, purification by recrystallization from cyclohexane/heptane mixtures at controlled temperatures yields high-purity crystalline product suitable for pharmaceutical applications.
Chemical Reaction Analysis
The compound can undergo:
- Oxidation : To form related carboxylic acids or ketones.
- Reduction : To convert carboxylic acids to alcohols or alkanes.
- Substitution reactions : Targeting the trifluoromethyl or aromatic moieties for further functionalization.
Common reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and various nucleophiles for substitution. Reaction conditions are tailored to achieve desired transformations without compromising the trifluoromethylcyclopropyl structure.
Research Findings and Notes
- The trifluoromethyl group enhances lipophilicity and biological activity.
- The cyclopropyl ring imparts unique steric and electronic properties, differentiating it from simpler trifluoromethylbenzoic acids.
- The compound shows significant binding affinity to the EP4 receptor, suggesting therapeutic potential in inflammatory and pain-related conditions.
- Preparation methods are evolving to improve environmental compatibility and industrial feasibility, avoiding hazardous fluorinated reagents and harsh conditions.
Summary Table: Comparison of Key Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation + Coupling | Direct formation of trifluoromethylcyclopropyl intermediate followed by Suzuki coupling | High selectivity, adaptable to scale | Requires palladium catalysts, sensitive to reaction conditions |
| Oxidation/Reduction Modifications | Functional group transformations post-coupling | Allows fine-tuning of functional groups | Additional steps increase complexity |
| Industrial Recrystallization | Purification via solvent crystallization | Cost-effective, scalable, high purity | Requires precise temperature control |
| Alternative Alkali-mediated Reactions | Use of alkali and mild conditions for intermediate formation | Environmentally friendly, mild conditions | May have lower yields or require optimization |
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and benzoic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown potential therapeutic applications, especially in treating inflammatory diseases and pain management. Its role as an antagonist of the prostaglandin EP4 receptor has been a focal point in research. The EP4 receptor is implicated in various physiological processes, including inflammation and cancer progression. By inhibiting this receptor, 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid may help reduce inflammation and pain associated with conditions such as osteoarthritis and rheumatoid arthritis.
Case Studies
- EP4 Receptor Antagonism : Research indicates that this compound significantly binds to the EP4 receptor, demonstrating its potential as a therapeutic agent for modulating pain and inflammation.
- Antifungal Activity : The compound has been synthesized into salicylanilide esters, which were tested against fungal strains, showing varying degrees of antifungal activity.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. Its unique functional groups allow for diverse synthetic pathways that can lead to novel compounds with potential applications in pharmaceuticals and materials science.
Analytical Chemistry
In analytical applications, this compound is employed as an internal standard for ultra-trace analysis of fluorinated aromatic carboxylic acids using gas chromatography-mass spectrometry (GC-MS). The use of an internal standard improves the accuracy and reliability of analytical results, particularly when dealing with complex matrices or trace-level quantification.
Mecanismo De Acción
The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural Analogues Targeting EP4 Receptors
The following compounds share structural similarities with 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid and function as EP4 receptor antagonists.
Key Observations :
- The trifluoromethyl cyclopropyl group in this compound enhances hydrophobic interactions with EP4 receptors, while its indole-/thienyl-based analogues (e.g., MF-766, MK-2894) achieve higher potency through optimized aromatic stacking .
- Vorbipiprant ’s spirocyclic structure confers improved selectivity and solubility compared to linear analogues .
Functional Analogues with Divergent Targets
Key Observations :
- Pyrrole derivatives (e.g., compound 5) demonstrate divergent activity as tyrosinase inhibitors, highlighting the impact of heterocyclic replacements on target specificity .
- Stereochemistry (e.g., trans-CF₃ in ) can render analogues biologically inert, underscoring the importance of spatial arrangement .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- Higher logP values in MK-2894 and Vorbipiprant suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Actividad Biológica
4-[1-(Trifluoromethyl)cyclopropyl]benzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Structural Characteristics
The molecular structure of this compound incorporates a trifluoromethyl group and a cyclopropyl moiety, which contribute to its lipophilicity and steric properties. These characteristics enhance the compound's ability to interact with biological membranes and proteins, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Receptor Modulation : The compound has been studied for its antagonistic effects on various receptors, notably the prostaglandin EP4 receptor, which is implicated in inflammatory responses and cancer progression. Its antagonism at this receptor has been linked to reduced intracellular cAMP levels, which can alter cellular signaling pathways involved in tumor growth and inflammation.
- Enhanced Membrane Interaction : The trifluoromethyl group increases the lipophilicity of the compound, facilitating better penetration into lipid membranes and enhancing its interaction with membrane-bound proteins.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | Lacks cyclopropyl ring | Moderate anti-inflammatory properties |
| α,α,α-Trifluoro-p-toluic acid | Trifluoromethyl group on toluene ring | Antagonistic effects on EP receptors |
| MK-2894 (related EP4 antagonist) | Contains similar benzoic acid structure | Potent selective EP4 receptor antagonist |
The presence of the cyclopropyl ring in this compound imparts distinct steric and electronic properties that enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : In vivo studies demonstrated that this compound exhibited significant antitumor effects in mouse models. For instance, when administered at varying doses, it resulted in a marked reduction in tumor volume compared to control groups. A study indicated that at a dosage of 150 mg/kg, tumor growth inhibition (TGI) reached up to 51.78% .
- Inflammatory Response Modulation : Research has shown that the compound effectively inhibits pro-inflammatory cytokine production in cell lines stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
Summary of Findings
The biological activity of this compound is characterized by its receptor antagonism, particularly against the EP4 receptor, which plays a crucial role in various pathological conditions. Its unique structural features contribute to enhanced lipophilicity and membrane interaction, making it a promising candidate for further pharmacological development.
Future Directions
Further research is warranted to explore:
- Detailed Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will help optimize dosage regimens.
- Broader Biological Screening : Investigating additional biological targets may reveal further therapeutic potentials.
- Structure-Activity Relationship (SAR) : Continued SAR studies will aid in designing more potent analogs with improved efficacy and safety profiles.
Q & A
Q. Optimization Strategies :
- Adjust reaction temperature (e.g., 60–80°C for cyclopropanation) .
- Use anhydrous solvents to minimize side reactions.
- Monitor intermediates via LC-MS or ESIMS to confirm molecular weight .
Advanced: How can researchers address discrepancies between in vitro receptor binding affinity and in vivo efficacy observed with this compound derivatives?
Answer:
Discrepancies may arise from:
- Metabolic Instability : Evaluate metabolic stability using liver microsome assays. For instance, MK-2894 (a related compound) showed improved efficacy after optimizing metabolic resistance .
- Bioavailability : Assess solubility (e.g., logP measurements) and membrane permeability (Caco-2 assays). Derivatives with logP <3.5 demonstrated better absorption in preclinical models .
- Off-Target Effects : Use selectivity panels (e.g., kinase or GPCR profiling) to rule out unintended interactions.
Case Study :
MF-766, a selective EP4 antagonist, showed reduced in vivo activity despite high in vitro binding. Researchers resolved this by modifying the cyclopropyl substituent to enhance plasma protein binding, improving pharmacokinetics .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H/C NMR to confirm cyclopropyl ring geometry and trifluoromethyl position .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESIMS for molecular ion confirmation (e.g., [M+1] at m/z 293.2 in related compounds) .
- Melting Point Analysis : Sharp melting points (e.g., 287.5–293.5°C) indicate high crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
